

solubility of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile in common solvents

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Compound of Interest

Compound Name: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Cat. No.: B1369554

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An In-Depth Technical Guide to the Solubility of **4,8-Dichloro-6-nitroquinoline-3-carbonitrile**

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document establishes a predictive solubility framework based on molecular structure analysis and first principles of physical organic chemistry. It further presents detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility in common laboratory solvents. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility. This guide serves as a foundational resource for researchers engaged in process development, formulation, and medicinal chemistry involving this compound.

Introduction: The Significance of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

4,8-Dichloro-6-nitroquinoline-3-carbonitrile (CAS No. 915369-46-9) is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a quinoline core substituted with chloro, nitro, and cyano groups, makes it a versatile building block in the synthesis of complex pharmaceutical agents.[3] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the

drug development lifecycle.[4][5] It directly influences reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, the bioavailability of the final drug product.[1][6][7]

A thorough understanding of the solubility of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** is therefore not merely academic but a prerequisite for efficient and successful process scale-up and formulation development.[5] This guide addresses this critical need by providing both a theoretical framework and practical experimental designs.

Theoretical Solubility Profile: A Structure-Based Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] The solubility of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** in a given solvent is dictated by the interplay of its structural features and the physical properties of the solvent.

Molecular Structure Analysis:

- **Quinoline Core:** The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.
- **Dichlorination (C4, C8):** The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall molecular weight and van der Waals surface area. While C-Cl bonds have dipoles, the overall effect on polarity is moderate.
- **Nitro Group (C6):** The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.
- **Carbonitrile Group (C3):** The nitrile or cyano group (-C≡N) is also strongly polar and a potent hydrogen bond acceptor.

Overall Polarity Assessment: The presence of the potent polar nitro and nitrile groups on the relatively nonpolar quinoline backbone results in a molecule with significant dipole character. The predicted XLogP3 value of 3.8 suggests a compound that is predominantly lipophilic, yet possesses significant polar characteristics.[1] This duality is key to its solubility behavior.

Predicted Solubility in Common Solvents:

Based on this structural analysis, we can predict the solubility behavior in three main classes of solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone	High to Moderate	These solvents have large dipole moments and can effectively solvate the polar nitro and nitrile groups. The lack of acidic protons prevents unwanted reactions. DMSO and DMF are expected to be excellent solvents.
Polar Protic	Water, Methanol, Ethanol	Low	While these solvents can hydrogen bond, the large, nonpolar quinoline core and chloro-substituents are expected to dominate, leading to poor solvation by highly polar protic solvents like water. Short-chain alcohols may show slightly better, but still limited, solubility.
Nonpolar	Hexane, Toluene, Dichloromethane (DCM)	Low to Moderate	The large hydrophobic surface area of the quinoline ring suggests some affinity for nonpolar solvents. However, the strong polar groups will resist dissolution in purely nonpolar solvents like hexane. Solvents with

some polarity like
DCM or toluene may
offer moderate
solubility.

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following protocols provide robust methods for quantifying the solubility of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**. A key distinction is made between thermodynamic and kinetic solubility, as this has significant implications for drug development.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Thermodynamic Solubility refers to the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It is a fundamental, material-specific property.[\[12\]](#)[\[13\]](#)
- Kinetic Solubility is measured by observing the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It is often higher than thermodynamic solubility but can be misleading as the resulting solution is metastable.[\[9\]](#)[\[12\]](#)

Protocol 1: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

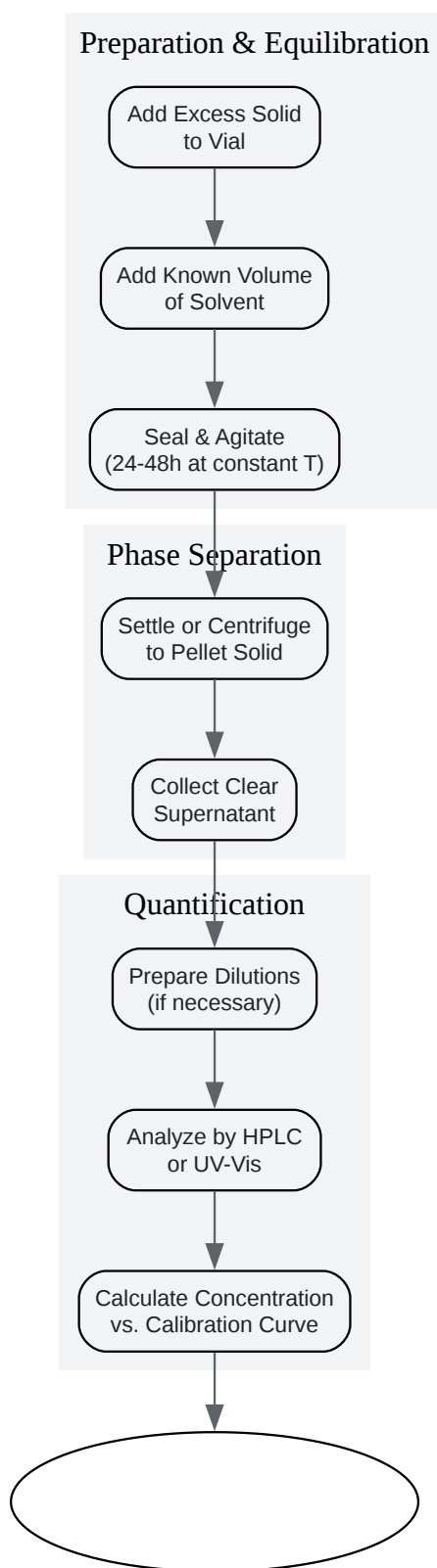
This is the gold-standard method for determining thermodynamic solubility.[\[4\]](#) It involves equilibrating an excess of the solid compound with the solvent and then quantifying the dissolved concentration.

Objective: To determine the equilibrium solubility of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** in a specific solvent at a defined temperature.

Methodology:

- Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.
- **Equilibration:** Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the prior establishment of a calibration curve.



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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Quantitative Analysis by HPLC-UV

HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a saturated solution.^{[3][14]}

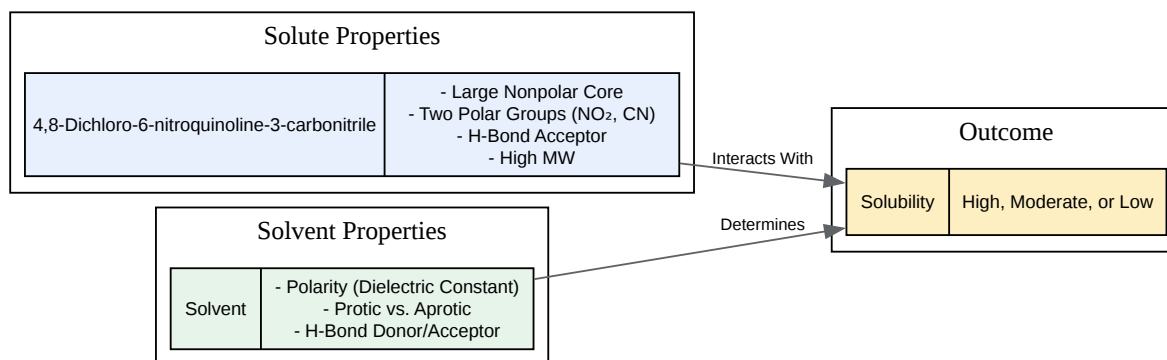
Objective: To accurately measure the concentration of the dissolved compound from the shake-flask experiment.

Methodology:

- **System Preparation:** Set up an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector set to a wavelength where the compound has strong absorbance (determined by a preliminary UV scan). The mobile phase should be chosen to provide good peak shape and retention time (e.g., a mixture of acetonitrile and water).
- **Calibration Curve:** Prepare a series of standard solutions of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** of known concentrations in the chosen solvent. Inject these standards into the HPLC and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.
- **Sample Analysis:** Dilute the supernatant collected from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve.
- **Injection and Data Acquisition:** Inject the diluted sample into the HPLC and record the chromatogram.
- **Calculation:** Determine the peak area for the compound in the sample chromatogram. Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in the original solvent.

Visualization of Key Relationships

The interplay between the solute, solvent, and experimental methodology is crucial for understanding solubility.



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Caption: Factors Influencing Compound Solubility.

Conclusion

While specific published solubility data for **4,8-dichloro-6-nitroquinoline-3-carbonitrile** is scarce, a detailed analysis of its molecular structure allows for robust predictions of its behavior in common laboratory solvents. The compound is anticipated to exhibit the highest solubility in polar aprotic solvents such as DMSO and DMF, with limited solubility in both polar protic and nonpolar solvents. For drug development professionals, it is imperative to move beyond prediction to precise measurement. The detailed protocols provided for the shake-flask method coupled with HPLC analysis offer a reliable pathway to obtaining high-quality, quantitative thermodynamic solubility data. This information is fundamental for guiding subsequent process chemistry, formulation activities, and ensuring the development of a safe and efficacious final product.

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